molecular formula C14H12O B12543711 1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)- CAS No. 870273-44-2

1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)-

Cat. No.: B12543711
CAS No.: 870273-44-2
M. Wt: 196.24 g/mol
InChI Key: WZQMTXDLOOIQDN-VIFPVBQESA-N
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Description

1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)- is a chemical compound with a complex structure that includes a benzene ring fused to an indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound, with precise control over reaction parameters to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their function and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)- is unique due to its specific structural features, such as the presence of a methyl group at the 2-position and the stereochemistry at the (2S)-position.

Properties

CAS No.

870273-44-2

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

(2S)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one

InChI

InChI=1S/C14H12O/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14(9)15/h2-7,9H,8H2,1H3/t9-/m0/s1

InChI Key

WZQMTXDLOOIQDN-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1CC2=C(C1=O)C3=CC=CC=C3C=C2

Canonical SMILES

CC1CC2=C(C1=O)C3=CC=CC=C3C=C2

Origin of Product

United States

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